molecular formula C16H13FO5 B6410473 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid CAS No. 1261914-82-2

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid

Cat. No.: B6410473
CAS No.: 1261914-82-2
M. Wt: 304.27 g/mol
InChI Key: REMKYNYLESJGPB-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-2-22-16(21)11-5-3-9(7-13(11)17)10-4-6-12(15(19)20)14(18)8-10/h3-8,18H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKYNYLESJGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691940
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-82-2
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and ethyl chloroformate.

    Esterification: The 4-fluorobenzoic acid is first esterified with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-fluorobenzoate.

    Hydrolysis: The ethyl 4-fluorobenzoate is then hydrolyzed under acidic conditions to yield 4-fluorobenzoic acid.

    Coupling Reaction: The 4-fluorobenzoic acid is coupled with 2-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-ketobenzoic acid.

    Reduction: Formation of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups at the fluorine position.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid
  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid is unique due to the presence of both the ethoxycarbonyl and hydroxybenzoic acid groups, which provide distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

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